4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one 4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one
Brand Name: Vulcanchem
CAS No.: 209551-44-0
VCID: VC5404636
InChI: InChI=1S/C5H5BrO4/c6-1-3-4(2-7)10-5(8)9-3/h7H,1-2H2
SMILES: C(C1=C(OC(=O)O1)CBr)O
Molecular Formula: C5H5BrO4
Molecular Weight: 208.995

4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one

CAS No.: 209551-44-0

Cat. No.: VC5404636

Molecular Formula: C5H5BrO4

Molecular Weight: 208.995

* For research use only. Not for human or veterinary use.

4-(bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one - 209551-44-0

Specification

CAS No. 209551-44-0
Molecular Formula C5H5BrO4
Molecular Weight 208.995
IUPAC Name 4-(bromomethyl)-5-(hydroxymethyl)-1,3-dioxol-2-one
Standard InChI InChI=1S/C5H5BrO4/c6-1-3-4(2-7)10-5(8)9-3/h7H,1-2H2
Standard InChI Key DKXWLAZYVHEBBE-UHFFFAOYSA-N
SMILES C(C1=C(OC(=O)O1)CBr)O

Introduction

Chemical Identity and Structural Characteristics

Spectral and Physicochemical Properties

While experimental data for this specific compound is scarce, analogous brominated dioxolones exhibit:

  • IR Spectra: Strong absorption bands at ~1,820 cm⁻¹ (C=O stretch of the carbonate) and ~1,728 cm⁻¹ (C-Br stretch) .

  • NMR: For 4-bromomethyl-5-methyl-1,3-dioxol-2-one, ¹H NMR signals include δ 2.15 (s, 3H, CH3) and δ 4.21 (s, 2H, CH2Br) . The hydroxymethyl group in the target compound would likely show a δ 3.5–4.0 ppm signal (CH2OH).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and halogenated solvents (e.g., CCl4, CH2Cl2) .

Synthetic Methodologies and Optimization

Bromination of Methyl-Substituted Precursors

The synthesis of 4-bromomethyl derivatives typically involves radical bromination of methyl groups using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in inert solvents. For example:

Table 1: Bromination Conditions for Analogous Compounds

PrecursorReagentsSolventTemperatureYieldSource
4,5-Dimethyl-1,3-dioxol-2-oneNBS, AIBNCCl4Reflux90%
4-Methyl-1,3-dioxol-2-oneNBS, 2,2'-azobis(2-methylpropionitrile)CCl4Reflux54%

For the target compound, a two-step strategy is proposed:

  • Bromination: Introduce bromine at position 4 via NBS/AIBN-mediated radical reaction.

  • Hydroxylation: Oxidize the methyl group at position 5 to hydroxymethyl using oxidizing agents like KMnO4 or H2O2 under controlled pH .

Catalytic and Solvent Systems

  • Catalysts: Sodium iodide or potassium iodide enhances bromide displacement in related reactions .

  • Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) improves reaction homogeneity, while toluene facilitates extraction .

  • Temperature: Reactions are typically conducted at 25–35°C to minimize side reactions .

Reactivity and Functionalization Pathways

Nucleophilic Substitution

The bromomethyl group serves as a leaving site for nucleophilic attacks, enabling:

  • Alkylation: Reaction with amines or alcohols to form ether/amine derivatives.

  • Cross-Coupling: Suzuki-Miyaura coupling with aryl boronic acids in palladium-catalyzed systems.

Hydroxymethyl Group Reactivity

The hydroxymethyl moiety can undergo:

  • Esterification: Acetylation with acetic anhydride to protect the hydroxyl group.

  • Oxidation: Conversion to a carbonyl group using Jones reagent or PCC.

Industrial Applications and Case Studies

Pharmaceutical Intermediates

4-(Bromomethyl)-5-(hydroxymethyl)-2H-1,3-dioxol-2-one is a putative intermediate in synthesizing Azilsartan kamedoxomil, an angiotensin II receptor blocker . The bromomethyl group facilitates coupling with benzimidazole cores, while the hydroxymethyl enhances solubility for downstream reactions.

Table 2: Key Drug Intermediate Syntheses Using Analogous Compounds

Target DrugIntermediateKey ReactionYieldPurity
Azilsartan kamedoxomil4-(Hydroxymethyl)-5-methyl-1,3-dioxol-2-oneAcetate hydrolysis89–91%≥85%

Polymer Chemistry

The compound’s dual functionality supports the synthesis of:

  • Biodegradable polycarbonates: Ring-opening polymerization initiated by hydroxyl groups.

  • Cross-linked hydrogels: Thiol-ene click chemistry with bromomethyl sites.

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